1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC15758663
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
![1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine -](/images/structure/VC15758663.png)
Specification
Molecular Formula | C10H15N5 |
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Molecular Weight | 205.26 g/mol |
IUPAC Name | 2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
Standard InChI | InChI=1S/C10H15N5/c1-8-6-10(15(3)12-8)11-7-9-4-5-14(2)13-9/h4-6,11H,7H2,1-3H3 |
Standard InChI Key | QUXLQALKKZBUJN-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1)NCC2=NN(C=C2)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two pyrazole rings: a 1,3-dimethyl-1H-pyrazol-5-amine core and a 1-methyl-1H-pyrazol-3-yl substituent linked via a methylene (-CH2-) group. Each pyrazole ring contains two adjacent nitrogen atoms, contributing to its electron-rich character and capacity for hydrogen bonding . The molecular formula is C9H14N6, with a calculated molecular weight of 206.26 g/mol .
Property | Value (Analogues) | Source |
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Density | 1.23–1.28 g/cm³ | |
Boiling Point | 275–280°C | |
LogP (Partition Coeff.) | 0.94–1.12 |
The methyl and amine groups enhance solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), while the aromatic pyrazole rings contribute to thermal stability .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized through multi-step reactions involving alkylation and condensation:
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Alkylation of Pyrazole Derivatives: A primary pyrazole (e.g., 1,3-dimethyl-1H-pyrazol-5-amine) reacts with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to introduce the methylene-linked substituent.
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Condensation Reactions: Intermediate products undergo nucleophilic substitution with 1-methyl-1H-pyrazol-3-ylmethanol to form the final product.
Optimization Strategies:
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Use of phase-transfer catalysts to enhance reaction efficiency.
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Purification via column chromatography or recrystallization from ethanol/water mixtures .
Spectroscopic Characterization
Key analytical data for structural confirmation include:
Biological Activities and Mechanisms
Antimicrobial and Anti-inflammatory Effects
The compound’s amine and methyl groups enable interactions with bacterial cell membranes and inflammatory mediators. Pyrazole analogues demonstrate:
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MIC Values: 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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COX-2 Inhibition: >50% suppression at 10 µM concentrations .
Industrial and Pharmaceutical Applications
Medicinal Chemistry
The compound serves as a scaffold for developing:
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Kinase Inhibitors: Targeting oncogenic pathways in breast and lung cancers .
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Anti-inflammatory Agents: Reducing prostaglandin synthesis via COX-2 inhibition .
Material Science
Functionalized pyrazoles enhance polymer stability and conductivity. Applications include:
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Coordination Polymers: Metal-organic frameworks (MOFs) for gas storage.
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Electrolyte Additives: Improving lithium-ion battery performance.
Comparison with Structural Analogues
The target compound’s dual pyrazole system and amine functionality confer superior binding affinity and metabolic stability compared to simpler analogues .
Future Research Directions
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In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in animal models.
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Structural Optimization: Introduce fluorinated groups to enhance blood-brain barrier penetration.
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Industrial Scaling: Develop continuous-flow synthesis protocols for bulk production.
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